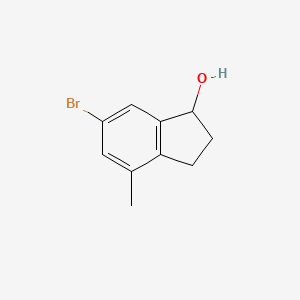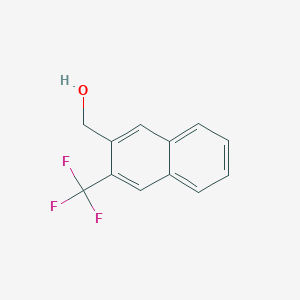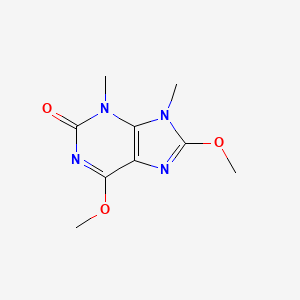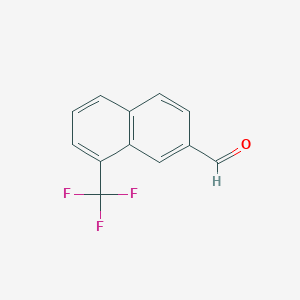
1-(2-(Tripropylsilyl)ethyl)aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Tripropylsilyl)ethyl)aziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their significant ring strain, which makes them highly reactive and useful intermediates in organic synthesis. The incorporation of the tripropylsilyl group in this compound enhances its stability and reactivity, making it a valuable compound in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Tripropylsilyl)ethyl)aziridine typically involves the reaction of an appropriate amine with an alkene under specific conditions. One common method is the reaction of N-tosyl imines with in situ generated iodomethyllithium, which allows for an efficient and general synthesis of aziridines . Another method involves the use of ethyl diazoacetate in the presence of a catalyst such as Bi(OTf)3 to produce aryl aziridine carboxylates with high yields and excellent diastereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid acid catalysts like Montmorillonite K-10 can facilitate the stereoselective reaction of imines with ethyl diazoacetate, providing the desired aziridine product in good yields .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(Tripropylsilyl)ethyl)aziridine undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained three-membered ring of aziridines makes them susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation and Reduction: Aziridines can undergo oxidation to form aziridine N-oxides or reduction to form amines.
Substitution Reactions: The aziridine ring can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Nucleophilic Reagents: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Ring-Opened Products: Amines, alcohols, thiols
Oxidized Products: Aziridine N-oxides
Reduced Products: Amines
Wissenschaftliche Forschungsanwendungen
1-(2-(Tripropylsilyl)ethyl)aziridine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-(2-(Tripropylsilyl)ethyl)aziridine involves its ability to undergo nucleophilic ring-opening reactions, which can lead to the formation of various biologically active compounds. The aziridine ring’s strain and reactivity make it a valuable intermediate in the synthesis of drugs and other bioactive molecules . The molecular targets and pathways involved in its action depend on the specific application and the nature of the nucleophiles it reacts with.
Vergleich Mit ähnlichen Verbindungen
1-(2-(Tripropylsilyl)ethyl)aziridine can be compared with other aziridine derivatives and similar compounds, such as:
Aziridine: The parent compound with a three-membered nitrogen-containing ring.
Azetidine: A four-membered nitrogen-containing ring with similar reactivity but different ring strain.
The uniqueness of this compound lies in the presence of the tripropylsilyl group, which enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
65575-55-5 |
|---|---|
Molekularformel |
C13H29NSi |
Molekulargewicht |
227.46 g/mol |
IUPAC-Name |
2-(aziridin-1-yl)ethyl-tripropylsilane |
InChI |
InChI=1S/C13H29NSi/c1-4-10-15(11-5-2,12-6-3)13-9-14-7-8-14/h4-13H2,1-3H3 |
InChI-Schlüssel |
PSTBQJLIFGMLEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[Si](CCC)(CCC)CCN1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


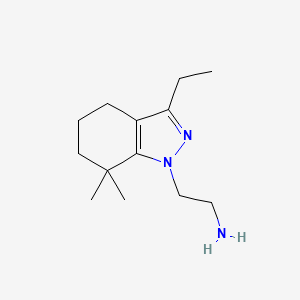



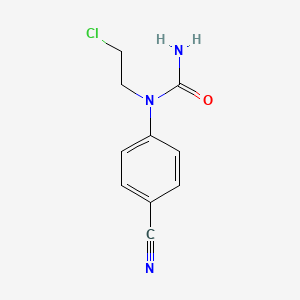

![Tert-butyl 6-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11882454.png)
